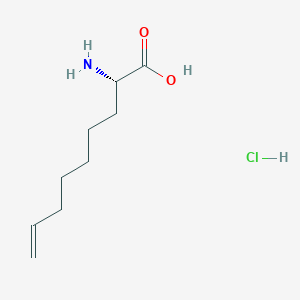

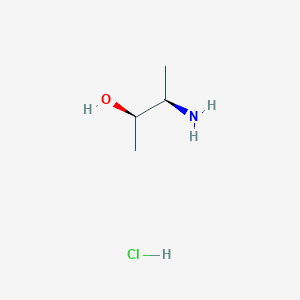

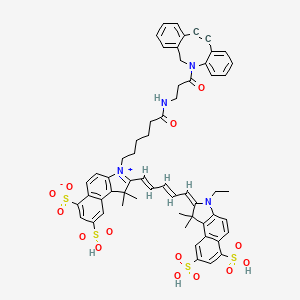

![molecular formula C10H20N2O3 B6361191 t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-73-8](/img/structure/B6361191.png)

t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is a chemical compound with the CAS Number: 1549812-73-8 . It has a molecular weight of 216.28 . The IUPAC name for this compound is tert-butyl (3S,4R)-3-hydroxy-4-piperidinylcarbamate . It is a solid substance that should be stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .科学的研究の応用

Metabolic Stability and Drug Design

Research has elucidated the metabolic hydrolysis of medicinal carbamates, highlighting the relationship between molecular structure and metabolic stability. Carbamates' metabolic lability decreases with specific structural configurations, which is crucial for designing carbamate-based drugs or prodrugs with desired pharmacokinetic profiles (Vacondio et al., 2010).

Neuropharmacology

The study of carbamates also extends to neuropharmacology, where certain carbamates serve as selective inhibitors of neurotransmitter uptake, modulating neurochemical pathways and showing potential as anticonvulsant agents. This application is exemplified by the evaluation of tiagabine, a compound that inhibits GABA uptake, demonstrating the neurochemical potential of carbamate derivatives in treating neurological disorders (Suzdak & Jansen, 1995).

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) by carbamates, through the transfer and hydrolysis of the carbamoyl group, illustrates their role in enzyme inhibition. This mechanism underpins the effectiveness of carbamates as insecticides and therapeutic agents, highlighting the importance of understanding the rate-limiting steps in carbamoyl enzyme hydrolysis (Rosenberry & Cheung, 2019).

Green Chemistry

The synthesis of N-substituted carbamates through non-phosgene routes represents an area of green chemistry, focusing on reducing the environmental impact of chemical synthesis. Research into carbonyl reagents like CO_2 offers sustainable methods for producing carbamates, aligning with efforts to utilize CO_2 as a raw material (Shang Jianpen, 2014).

Bioseparation Technologies

Carbamates' role extends into bioseparation processes, where techniques like three-phase partitioning (TPP) exploit the chemical properties of carbamates for the separation and purification of bioactive molecules. This application demonstrates the versatility of carbamates in facilitating nonchromatographic bioseparation technologies (Yan et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUNVCLBHFFYFH-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

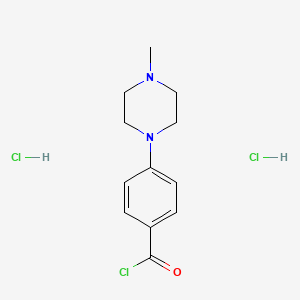

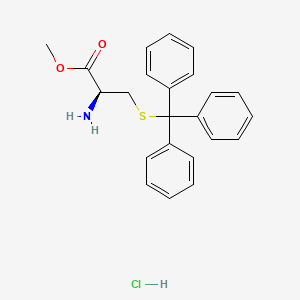

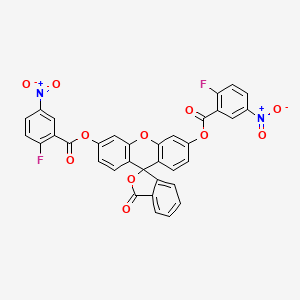

![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)

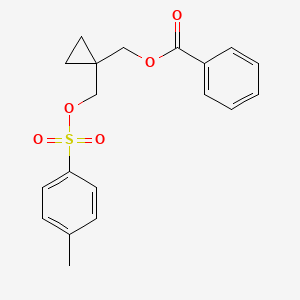

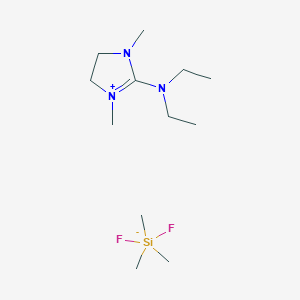

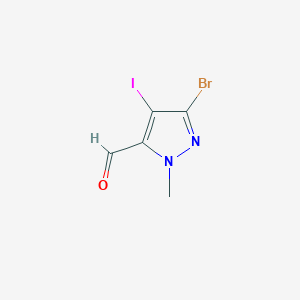

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)

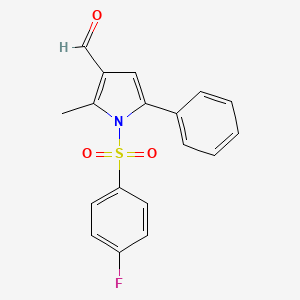

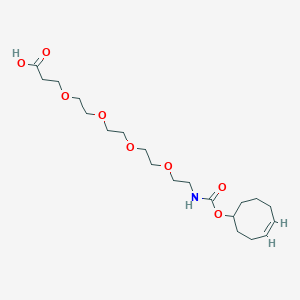

![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)